Technical Whitepaper: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Technical Whitepaper: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
[1]
CAS Number: 887344-37-8 Molecular Formula: C₁₂H₈Cl₂O₂S Molecular Weight: 287.16 g/mol IUPAC Name: 2-(4-chlorophenyl)benzenesulfonyl chloride[1][2]
Executive Summary
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block characterized by a biphenyl core with orthogonal functionalization.[1] Unlike common para-substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2) position relative to the biaryl axis, with a chlorine atom at the para (C4') position of the distal ring.
This steric arrangement imparts unique reactivity profiles, making it a critical scaffold in the synthesis of atropisomeric ligands, sterically constrained sulfonamide inhibitors, and advanced agrochemicals. Its utility lies in its ability to introduce a lipophilic, electron-withdrawing biaryl moiety into pharmacophores, modulating metabolic stability and binding affinity in drug targets such as GPCRs and ion channels.[1]
Chemical Identity & Structural Analysis[1][3][4]
The molecule consists of two benzene rings connected by a single bond.[1] The proximal ring bears the highly reactive sulfonyl chloride electrophile, while the distal ring provides a lipophilic anchor with a chloro-substituent that allows for further diversification (e.g., via Buchwald-Hartwig amination or Suzuki coupling).
| Property | Data |
| CAS Number | 887344-37-8 |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity Grade | Typically ≥97% (HPLC) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Melting Point | 103–108°C (Analogous range; specific polymorph dependent) |
Structural Conformation
The ortho-substitution forces the two phenyl rings to twist out of planarity to minimize steric clash between the sulfonyl group and the ortho-hydrogens of the adjacent ring. This non-planar conformation is vital for disrupting pi-stacking in biological targets, often improving solubility and selectivity of derived drugs.[1]
Synthetic Methodology
Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para isomer due to steric hindrance and electronic directing effects.[1] Therefore, the authoritative synthesis of the ortho isomer requires a directed approach, most reliably via the Meerwein Chlorosulfonylation of the corresponding aniline.
Protocol: Sandmeyer-Type Chlorosulfonylation
Objective: Convert 2-(4-chlorophenyl)aniline to the sulfonyl chloride with high regiocontrol.[1]
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Diazotization:
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Dissolve 2-(4-chlorophenyl)aniline (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid at -5°C.
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Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.
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Sulfonyl Group Installation:
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Workup:
Figure 1: Meerwein chlorosulfonylation pathway ensuring ortho-regioselectivity.
Reactivity Profile & Handling
The sulfonyl chloride moiety is highly electrophilic but less reactive than non-hindered analogs (e.g., benzenesulfonyl chloride) due to the ortho-biaryl bulk.[1]
Key Reactions
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Sulfonamide Formation (Aminolysis):
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Reacts with primary/secondary amines in the presence of a base (TEA, DIPEA) or pyridine.
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Note: Reaction times may be prolonged (4–12h) compared to standard derivatives due to steric shielding.[1]
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Friedel-Crafts Sulfonylation:
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In the presence of AlCl₃, it can cyclize intramolecularly to form chlorinated dibenzothiophene dioxides (sulfones), a common side reaction if heating is uncontrolled.
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Hydrolysis:
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Rapidly converts to the sulfonic acid upon exposure to atmospheric moisture.[1] Strict anhydrous handling is required.
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Figure 2: Divergent reactivity pathways.[1] Moisture sensitivity requires anhydrous conditions.
Applications in Drug Discovery
This scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) .[1] The biaryl system mimics hydrophobic pockets in proteins, while the sulfonyl group provides a rigid geometry for hydrogen bonding.
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GPCR Antagonists: The biphenyl motif is a classic privileged structure in Angiotensin II receptor blockers (ARBs).[1]
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Kinase Inhibitors: The 4-chloro group allows for late-stage functionalization to tune selectivity against specific kinase isoforms.[1]
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Ion Channel Modulators: Sulfonamides derived from this core have shown potential in blocking voltage-gated sodium channels (Nav1.7).[1]
Safety & Handling Protocols
Hazard Class: Corrosive (Skin Corr.[1] 1B), Moisture Sensitive.[1]
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Personal Protective Equipment (PPE):
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Spill Management:
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Storage:
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Store in a tightly sealed vial under Argon at 4°C.
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If the solid turns to a viscous oil or emits acrid fumes (HCl), hydrolysis has occurred.[1]
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References
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Chem-Impex International. (n.d.).[1] [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride - Product Data. Retrieved from [1]
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Fluorochem. (n.d.).[1] Product Analysis: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride. Retrieved from [1]
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Hofmann, T., et al. (2006).[1] Synthesis of Ortho-Substituted Biaryl Sulfonamides via Suzuki Coupling. Journal of Organic Chemistry.
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Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Sulfonyl Chlorides. Retrieved from [1]
